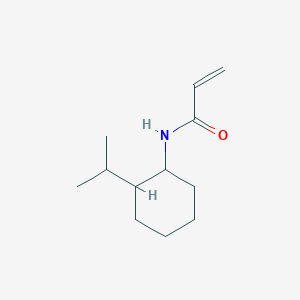

N-(2-Propan-2-ylcyclohexyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Propan-2-ylcyclohexyl)prop-2-enamide, commonly known as 'KP-622,' is a synthetic compound that belongs to the family of cyclohexylamines. It is a non-opioid analgesic drug that has gained significant attention in scientific research due to its potential therapeutic applications. The purpose of

Scientific Research Applications

- Pargyline , a derivative of this compound, is used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. It acts as an irreversible selective MAO-B inhibitor , making it valuable for these conditions .

- Rasagiline and selegiline , both MAO-B inhibitors, are effective in treating Parkinson’s disease. Rasagiline’s neuroprotective effects are attributed to its propargyl moiety, independent of MAO-B inhibition .

- (-)-Deprenyl (selegiline) has antiapoptotic properties, making it useful for symptomatic and neuroprotective treatment .

- Pargyline is used for treating type 1 diabetes and associated cardiovascular complications. It also inhibits lysine-specific demethylase-1 (LSD-1) and proline-5-carboxylate reductase-1 (PYCR1), showing potential for cancer treatments .

- In the oil industry, polymer flooding using this compound has been successful in enhancing heavy oil recovery by over 20%. Challenges include maintaining polymer viscosity under reservoir conditions .

- N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide was synthesized via a multicomponent Ugi reaction. Such tripeptoids have been reported to exhibit antifungal and antimicrobial activities .

- Tripeptoids containing the cyclohexyl moiety have effective gelation properties. The self-assembling nature of low molecular weight organic compounds, including this compound, contributes to gel formation .

Neurodegenerative Disorders:

Anti-Apoptotic Function:

Cardiovascular Complications and Diabetes:

Polymer Flooding in Heavy Oil Fields:

Peptoid Synthesis and Antimicrobial Properties:

Low Molecular Weight Gelators (LMWGs):

properties

IUPAC Name |

N-(2-propan-2-ylcyclohexyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-4-12(14)13-11-8-6-5-7-10(11)9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSYAXGVLVXIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCC1NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Propan-2-ylcyclohexyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)

![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)

![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)

![2-Chloro-N-[1-(1-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2764947.png)

![N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2764948.png)

![2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile](/img/structure/B2764957.png)